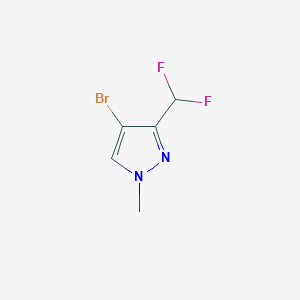
2-Brom-6-chlor-3-methylphenylboronsäure
Übersicht
Beschreibung
2-Bromo-6-chloro-3-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H7BBrClO2 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-6-chloro-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-chloro-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplung
2-Brom-6-chlor-3-methylphenylboronsäure: ist ein wertvolles Reagenz in der Suzuki-Miyaura-Kreuzkupplungsreaktion . Diese Reaktion ist ein Eckpfeiler in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für den Aufbau komplexer organischer Moleküle unerlässlich sind. Die Boronsäure fungiert als nukleophiles Partnermolekül und koppelt in Gegenwart eines Palladiumkatalysators mit einem elektrophilen Halogenid, um Biarylverbindungen zu bilden. Diese Methode wird häufig bei der Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien eingesetzt.
Bausteine der organischen Synthese
Die Verbindung dient als Baustein in der organischen Synthese, insbesondere bei der Konstruktion aromatischer Verbindungen mit spezifischen Halogensubstitutionen . Ihre einzigartige Halogenanordnung macht sie für die Herstellung von Derivaten geeignet, die als Zwischenprodukte bei der Synthese komplexerer Moleküle dienen können, einschließlich solcher mit potenziellen medizinischen Eigenschaften.
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Oberflächeneigenschaften verschiedener Materialien zu verändern . Durch die Anbindung dieser Verbindung an Polymere oder andere Oberflächen können Forscher spezifische chemische Funktionalitäten einbringen, die bei der Entwicklung fortschrittlicher Materialien mit gewünschten Eigenschaften wie Hydrophobizität, Reaktivität oder Stabilität nützlich sind.
Katalyse
Dieses Boronsäurederivat kann in katalytischen Systemen als Ligand wirken . Es kann an Metalle koordinieren und so die elektronische und sterische Umgebung um das Metallzentrum verändern. Diese Modifikation kann zu einer verbesserten katalytischen Aktivität oder Selektivität in verschiedenen chemischen Reaktionen führen, einschließlich Oxidations-, Reduktions- und Polymerisationsprozessen.
Sensorentwicklung
Der Boronsäureanteil ist bekannt für seine Fähigkeit, an Diolen und anderen Polyolen zu binden, was ihn für die Entwicklung chemischer Sensoren nützlich macht . Sensoren, die This compound enthalten, könnten entwickelt werden, um Zucker oder andere Substanzen zu detektieren, die Diolgruppen enthalten, mit Anwendungen in der medizinischen Diagnostik und Umweltüberwachung.
Arzneimittelforschung
Aufgrund ihrer strukturellen Merkmale kann diese Verbindung bei der Entdeckung und Entwicklung neuer Medikamente verwendet werden . Sie kann in Bibliotheken kleiner Moleküle integriert werden, die gegen verschiedene biologische Zielstrukturen gescreent werden. Ihre Brom- und Chlorsubstituenten bieten Punkte der Vielfalt, die die Erzeugung einer breiten Palette von Analoga mit potenzieller biologischer Aktivität ermöglichen.
Forschung und Entwicklung (F&E)
Als Forschungschemikalie wird This compound hauptsächlich in F&E-Umgebungen für experimentelle und Entwicklungszwecke verwendet . Sie ist nicht für medizinische, häusliche oder andere Verwendungen bestimmt, sondern dient eher der Erforschung neuer chemischer Reaktionen, der Untersuchung von Reaktionsmechanismen und der Entwicklung neuer synthetischer Methoden.
Umweltchemie
Dieses Boronsäurederivat kann auf seine Rolle in der Umweltchemie untersucht werden, insbesondere bei der Degradation oder Umwandlung organischer Schadstoffe . Seine Reaktivität mit verschiedenen organischen Verbindungen könnte genutzt werden, um neue Methoden zur Sanierung kontaminierter Standorte oder zur Behandlung von Abwasserströmen zu entwickeln.
Wirkmechanismus
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially alter their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-methylphenylboronic acid. For instance, the compound is stored at a temperature of 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
(2-bromo-6-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrClO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGFBBSYYMTENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


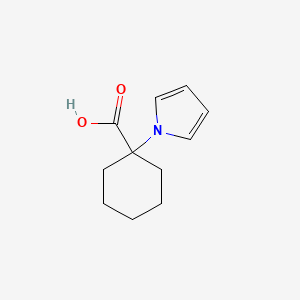


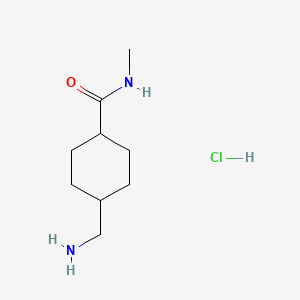

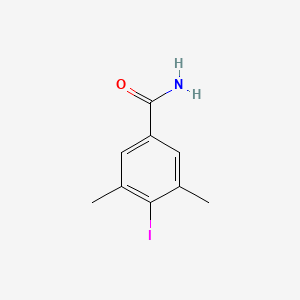
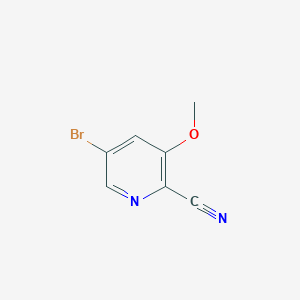
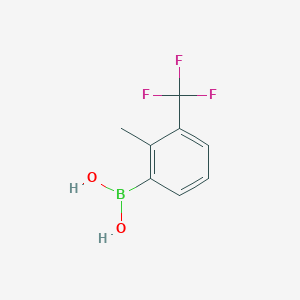

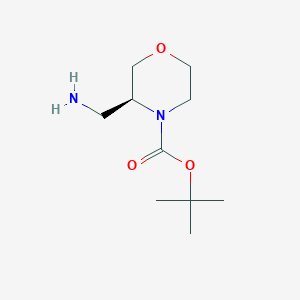


![2-[2-(Prop-2-en-1-yloxy)ethoxy]acetic acid](/img/structure/B1521857.png)
